2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl sulfurofluoridate
CAS No.:
Cat. No.: VC18027738
Molecular Formula: C13H11FN2O6S
Molecular Weight: 342.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11FN2O6S |
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Molecular Weight | 342.30 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-7-fluorosulfonyloxy-3-oxo-1H-isoindole |
Standard InChI | InChI=1S/C13H11FN2O6S/c14-23(20,21)22-10-3-1-2-7-8(10)6-16(13(7)19)9-4-5-11(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18) |
Standard InChI Key | CBKOAZYZLCOQER-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OS(=O)(=O)F |
Introduction
Molecular Architecture and Structural Features
Core Scaffold and Functional Groups
The compound’s backbone consists of a 1-oxo-2,3-dihydro-1H-isoindole moiety fused to a 2,6-dioxopiperidine ring at the 3-position. The sulfurofluoridate (–SO₂F) group is attached at the 4-position of the isoindole ring, distinguishing it from analogs such as 5-yl sulfurofluoridate derivatives documented in recent literature .
Key Structural Attributes:
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Isoindole Core: A partially saturated bicyclic system with a ketone group at position 1, contributing to planar rigidity and hydrogen-bonding potential.
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2,6-Dioxopiperidine: A six-membered ring containing two ketone groups, often associated with proteasome inhibition and protein degradation mechanisms in therapeutic contexts .
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Sulfurofluoridate Group: A highly reactive functional group known for its utility in click chemistry and covalent binding applications .
Synthetic Pathways and Reactivity
Proposed Synthesis Route
While no explicit protocol exists for the 4-yl isomer, synthetic strategies for analogous sulfurofluoridates involve:
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Isoindole Ring Formation: Cyclization of substituted phthalimide precursors using Pd-catalyzed cross-coupling reactions .
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Sulfurofluoridate Introduction: Treatment of phenolic intermediates with sulfuryl fluoride (SO₂F₂) under anhydrous conditions .
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Piperidine Ring Modification: Installation of the 2,6-dioxopiperidine moiety via reductive amination or Mitsunobu reactions .
Reactivity Profile
The –SO₂F group exhibits electrophilic character, enabling:
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Covalent Modification: Reaction with nucleophilic residues (e.g., lysine, cysteine) in proteins, making it valuable for activity-based protein profiling (ABPP) .
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Hydrolytic Instability: Susceptibility to hydrolysis in aqueous media, necessitating storage at low temperatures (–20°C) in aprotic solvents like DMSO .
Physicochemical and Spectroscopic Properties
Calculated and Experimental Data
Using PubChem’s computational tools (as applied to CID 155977744) , the following properties are inferred:
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LogP: ~1.2 (moderate lipophilicity, suitable for cell permeability).
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Hydrogen Bond Donors/Acceptors: 2/7, indicating high polarity and potential for solvate formation.
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Mass Spectrometry: Predominant fragments at m/z 342.30 (M⁺), 324.28 (M–H₂O), and 261.11 (isoindole-dioxopiperidine core) .
Future Directions and Research Gaps
Priority Areas for Investigation
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Synthetic Optimization: Development of regioselective methods to isolate the 4-yl isomer from 5-yl byproducts.
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Target Identification: Proteomic studies to map covalent binding partners and off-target effects.
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In Vivo Pharmacokinetics: Assessment of bioavailability, half-life, and metabolite formation in animal models.
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